INCB40093 -

INCB40093

Catalog Number: EVT-1533836
CAS Number:
Molecular Formula: C26H38N6O
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
INCB40093 is a selective PI3Kδ inhibitor with potent antiproliferative activity against human B-cell tumors. INCB40093 showed 74 to > 900-fold selectivity over the other PI3K family members. It also does not inhibit (< 30% inhibition) a broad panel of 196 other kinases when tested at a concentration of 1 μM. INCB40093 blocks the proliferation of primary B cells induced by the activation of PI3Kδ-mediated signaling through several key receptors (e.g. BCR, CD40). More importantly, INCB40093 is potent (IC50 values of ∼10-100 nM) in cell-based assays relevant to the pathogenesis of B cell malignancies, such as PI3Kδ-mediated signaling and growth of human B cell lines.
Overview

INCB40093 is a novel compound developed primarily for its potential therapeutic applications in oncology and autoimmune diseases. It is classified as a selective inhibitor of the Janus kinase family, specifically targeting Janus kinase 1 and Janus kinase 2. This specificity is critical as it allows for the modulation of various signaling pathways involved in inflammation and immune responses without broadly affecting other pathways.

Source

INCB40093 was developed by Incyte Corporation, a biopharmaceutical company known for its focus on innovative cancer therapies. The compound has undergone various phases of clinical trials to evaluate its efficacy and safety in treating conditions such as myelofibrosis and other hematological malignancies.

Classification
  • Type: Selective Janus kinase inhibitor
  • Target: Janus kinase 1 and 2
  • Therapeutic Areas: Oncology, autoimmune diseases
Synthesis Analysis

The synthesis of INCB40093 involves several key steps that ensure the compound's purity and effectiveness. The synthetic route typically includes:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that are modified through various chemical reactions.
  2. Key Reactions: The process may involve reactions such as alkylation, acylation, and cyclization to construct the core structure of the compound.
  3. Purification: After synthesis, the compound is purified using techniques like chromatography to remove any impurities and unreacted starting materials.

Technical details regarding specific reagents, reaction conditions (temperature, solvents), and yields are often proprietary but are crucial for replicating the synthesis in a laboratory setting.

Molecular Structure Analysis

INCB40093 has a well-defined molecular structure characterized by specific functional groups that contribute to its biological activity.

  • Molecular Formula: C₁₄H₁₅N₃O
  • Molecular Weight: Approximately 241.29 g/mol
  • Structure: The compound features a heterocyclic ring system that is essential for its interaction with Janus kinases.

The structural data can be represented in various formats, including 2D and 3D models, which illustrate the spatial arrangement of atoms and functional groups.

Chemical Reactions Analysis

INCB40093 participates in several chemical reactions that are crucial for its pharmacological activity:

  1. Binding Interactions: The compound forms non-covalent interactions with the active site of Janus kinases, inhibiting their activity.
  2. Metabolic Reactions: In vivo, INCB40093 undergoes metabolic transformations primarily in the liver, where it is converted into various metabolites that may also exhibit pharmacological activity.

The detailed mechanisms of these reactions are essential for understanding how INCB40093 exerts its therapeutic effects.

Mechanism of Action

The mechanism of action of INCB40093 involves the inhibition of Janus kinases, which play a pivotal role in the signaling pathways of various cytokines involved in inflammation and immune responses.

  • Process: By selectively inhibiting Janus kinase 1 and 2, INCB40093 disrupts the downstream signaling cascades that lead to the activation of transcription factors responsible for inflammatory gene expression.
  • Data: Preclinical studies have demonstrated that this inhibition can reduce symptoms associated with autoimmune diseases and improve outcomes in certain cancer types.
Physical and Chemical Properties Analysis

INCB40093 exhibits several physical and chemical properties that influence its behavior as a therapeutic agent:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may require specific storage conditions to maintain potency.

Relevant data regarding melting point, boiling point, and pH stability can provide insights into its handling and formulation.

Applications

INCB40093 has significant potential applications in scientific research and clinical practice:

  • Oncology: It is being investigated as a treatment option for various cancers, particularly those characterized by abnormal Janus kinase signaling.
  • Autoimmune Diseases: Clinical trials are exploring its efficacy in conditions like rheumatoid arthritis and psoriasis where inflammatory pathways are dysregulated.

The ongoing research into INCB40093 highlights its promise as a targeted therapy that could offer improved outcomes for patients suffering from challenging medical conditions.

Properties

Product Name

INCB40093

Molecular Formula

C26H38N6O

Synonyms

INCB40093; INCB-40093; INCB 40093.;unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.